4-(1-Naphthyl)piperidine hydrochloride

Description

Significance of the Piperidine (B6355638) Scaffold in Contemporary Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone in modern medicinal chemistry and drug design. nih.gov Its prevalence is underscored by its presence in a multitude of pharmaceuticals across more than twenty classes, as well as in naturally occurring alkaloids. nih.gov The significance of this scaffold can be attributed to several key factors that make it an advantageous component in the development of therapeutic agents.

One of the primary benefits of incorporating a piperidine scaffold into a molecule is the ability to modulate its physicochemical properties. thieme-connect.comresearchgate.net The three-dimensional nature of the piperidine ring can influence a compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy. thieme-connect.comresearchgate.net Introducing chiral centers within the piperidine ring can further refine these properties, potentially leading to enhanced biological activity and selectivity. thieme-connect.comresearchgate.netthieme-connect.com This stereochemical complexity allows for a better fit into the binding sites of target proteins, which can result in fewer off-target effects. thieme-connect.com

Furthermore, the piperidine moiety can play a crucial role in improving the pharmacokinetic profile of a drug candidate. thieme-connect.comresearchgate.net Its structural features can be modified to optimize absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for a compound's success as a drug. Research has also indicated that the inclusion of chiral piperidine scaffolds may help in reducing cardiac hERG toxicity, a significant concern in drug development. thieme-connect.comresearchgate.net The versatility of the piperidine ring allows it to be a building block in the synthesis of a wide array of organic compounds, making it an invaluable tool for creating extensive libraries of molecules for biological screening. ijnrd.org The broad spectrum of pharmacological activities associated with piperidine derivatives—including anti-cancer, anti-inflammatory, analgesic, and anti-viral effects—highlights its enduring importance in the quest for new medicines. ijnrd.org

Overview of 4-(1-Naphthyl)piperidine Hydrochloride within the Chemical and Biological Research Landscape

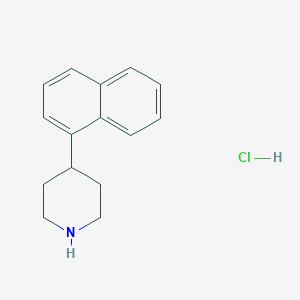

Within the broad family of piperidine derivatives, this compound is a specific chemical compound of interest in the research sphere. ontosight.ai It is the hydrochloride salt of 4-(1-Naphthyl)piperidine. nih.gov The structure consists of a piperidine ring where the hydrogen atom at the fourth position is substituted with a naphthyl group, specifically attached at the C1 position of the naphthalene (B1677914) ring system. ontosight.ainih.gov

This compound is primarily utilized as a research chemical, serving as a building block or a reference compound in various chemical and biological studies. ijnrd.org The interest in naphthyl-substituted piperidines stems from the broader exploration of piperidine derivatives for potential biological activities. ontosight.ai Research into compounds with similar structural motifs has explored their potential as analgesic, antipsychotic, and anti-inflammatory agents. ontosight.ai For instance, studies on other piperidine derivatives have investigated their interactions with biological targets like the µ-opioid receptor, which is central to pain management. tandfonline.com The combination of the rigid, aromatic naphthalene system and the flexible, saturated piperidine ring provides a unique three-dimensional structure that is explored in the design of novel compounds.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | 4-naphthalen-1-ylpiperidine;hydrochloride nih.gov |

| Molecular Formula | C₁₅H₁₈ClN nih.gov |

| Molecular Weight | 247.76 g/mol nih.gov |

| CAS Number | 314083-21-1 nih.gov |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | AKZUGYSBJHJDHA-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-naphthalen-1-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13;/h1-7,13,16H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZUGYSBJHJDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592395 | |

| Record name | 4-(Naphthalen-1-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314083-21-1 | |

| Record name | 4-(Naphthalen-1-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 314083-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a well-established field in organic synthesis, with a multitude of strategies developed to afford substituted piperidines with high levels of control over stereochemistry and functionality. These methods can be broadly categorized into several key approaches.

Catalytic Hydrogenation and Reductive Synthesis Protocols

Catalytic hydrogenation of pyridine (B92270) derivatives remains one of the most direct and atom-economical methods for the synthesis of the piperidine core. This approach typically involves the use of transition metal catalysts, such as rhodium, palladium, or platinum, under a hydrogen atmosphere. The reaction conditions, including catalyst choice, solvent, temperature, and pressure, can be tuned to achieve high yields and, in some cases, stereoselectivity. For instance, rhodium-catalyzed transfer hydrogenation of pyridinium salts has been shown to be an efficient method for producing a variety of chiral piperidines. This method utilizes a hydrogen source like formic acid in the presence of a rhodium catalyst. Electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst has also been demonstrated as an effective method under ambient temperature and pressure nih.govfigshare.com.

Reductive amination is another powerful tool for piperidine synthesis. This strategy involves the reaction of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine intermediates. The double reductive amination of 1,5-dicarbonyl compounds is a particularly straightforward approach to the piperidine skeleton. Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride being common choices due to their mildness and selectivity. Borane-pyridine complex has also been utilized as a less toxic alternative for the reductive amination of secondary amines like piperidines with aldehydes youtube.com.

| Method | Catalyst/Reagent | Substrate | Product | Key Features |

| Catalytic Hydrogenation | Rh/C, PtO₂, Raney Ni | Pyridine | Piperidine | High atom economy, direct route. |

| Transfer Hydrogenation | [Cp*RhCl₂]₂/HCOOH-Et₃N | Pyridinium Salt | Chiral Piperidine | Mild conditions, asymmetric synthesis possible. |

| Electrocatalytic Hydrogenation | Rh/C | Pyridine | Piperidine | Ambient temperature and pressure. nih.govfigshare.com |

| Double Reductive Amination | NaBH₃CN, NaBH(OAc)₃ | 1,5-Dicarbonyl Compound + Amine | Substituted Piperidine | Forms two C-N bonds in one pot. |

| Reductive Amination | Borane-Pyridine Complex | Piperidine + Aldehyde | N-substituted Piperidine | Non-cyanide-based reducing agent. youtube.com |

Table 1: Overview of Catalytic Hydrogenation and Reductive Synthesis Protocols for Piperidine Ring Formation

Intramolecular Cyclization Reaction Pathways

Intramolecular cyclization reactions are a versatile strategy for the formation of the piperidine ring, starting from an acyclic precursor containing both a nitrogen nucleophile and an electrophilic center or a reactive group. The regioselectivity of these cyclizations is often governed by Baldwin's rules. A wide variety of functional groups can participate in these ring-closing reactions. For example, the intramolecular cyclization of amino-alkenes, often mediated by transition metals like palladium, can lead to the formation of substituted piperidines. The intramolecular Heck reaction is a notable example of this type of transformation.

Intermolecular Cyclization and Annulation Methodologies

Intermolecular cyclization, or annulation, involves the construction of the piperidine ring from two or more separate components. The aza-Diels-Alder reaction is a classic example of a [4+2] cycloaddition that can be used to form tetrahydropyridine derivatives, which can then be reduced to piperidines researchgate.netgoogleapis.comacs.orgthieme-connect.de. This reaction typically involves the condensation of an imine with a diene. Lewis acids or Brønsted acids are often used to catalyze this transformation researchgate.netacs.org. Variations of this approach, including three-component and four-component reactions, have been developed to generate highly functionalized piperidine scaffolds in a single step.

Radical-Mediated Cyclization Techniques

Radical cyclizations offer a powerful method for the formation of C-C and C-N bonds under mild conditions. In the context of piperidine synthesis, this often involves the generation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. For instance, the cyclization of α-aminoalkyl radicals onto unactivated double bonds can produce polysubstituted piperidines. The diastereoselectivity of these reactions can sometimes be enhanced by the choice of the radical initiator and reaction conditions. For example, using tris(trimethylsilyl)silane instead of tributyltin hydride has been shown to improve the diastereoselectivity in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates google.com.

Alkene Cyclization Approaches in Piperidine Synthesis

The hydroamination of alkenes, which involves the addition of an N-H bond across a double bond, is a highly atom-economical method for the synthesis of piperidines. This transformation can be catalyzed by a variety of metals, including early and late transition metals as well as lanthanides. The intramolecular hydroamination of aminoalkenes is a particularly effective strategy for the construction of the piperidine ring. Photodriven anti-Markovnikov hydroaminative cyclization of trisubstituted alkenes has been developed for the synthesis of cis-2,3-disubstituted piperidines google.com.

| Cyclization Strategy | Key Reaction Type | Starting Materials | Catalyst/Mediator | Noteworthy Aspects |

| Intramolecular Cyclization | Intramolecular Heck Reaction | Amino-alkene | Palladium catalyst | Forms C-C bond during cyclization. |

| Intermolecular Cyclization | Aza-Diels-Alder Reaction | Imine + Diene | Lewis Acid/Brønsted Acid | [4+2] cycloaddition to form tetrahydropyridine. researchgate.netgoogleapis.comacs.orgthieme-connect.de |

| Radical-Mediated Cyclization | 6-exo-trig cyclization | Unsaturated amine with radical precursor | Radical initiator (e.g., AIBN) | Can form highly substituted piperidines. |

| Alkene Cyclization | Intramolecular Hydroamination | Aminoalkene | Transition metal or lanthanide catalyst | Atom-economical C-N bond formation. |

Table 2: Summary of Cyclization and Annulation Strategies for Piperidine Synthesis

Specific Synthetic Routes to Naphthylpiperidine Scaffolds

The synthesis of 4-(1-Naphthyl)piperidine hydrochloride necessitates the formation of a carbon-carbon bond between the C4 position of the piperidine ring and the C1 position of the naphthalene (B1677914) ring. Several established synthetic strategies for the formation of 4-arylpiperidines can be adapted for this purpose.

A plausible and widely used approach involves the use of organometallic cross-coupling reactions. For instance, a suitably protected 4-piperidone can be converted to a vinyl triflate or a vinyl silane. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Hiyama coupling, with a 1-naphthylboronic acid or a 1-naphthylsilane, respectively. Subsequent reduction of the resulting double bond would yield the desired 4-(1-naphthyl)piperidine. A similar strategy involves the Shapiro reaction on a 4-piperidone to generate a vinyllithium species, which can then be converted to a variety of organometallic reagents for cross-coupling. For example, 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane has been shown to undergo palladium-catalyzed cross-coupling with aryl halides to generate 4-arylpiperidines nih.govresearchgate.net.

Another common strategy begins with the synthesis of a 4-piperidone derivative, which serves as a key intermediate. The Dieckmann condensation of a bis(β-carboxyethyl)amine derivative can be used to construct the piperidone ring. The resulting β-ketoester can then be hydrolyzed and decarboxylated to afford the 4-piperidone. The naphthyl group can be introduced at a later stage. For instance, a patent describes the synthesis of 4-aryl 4-acyl piperidines where the aryl group can be a naphthyl moiety, suggesting the feasibility of introducing the naphthyl group at the 4-position.

Reductive amination of a pre-formed ketone containing the naphthyl group is another viable route. For example, the synthesis of N-phenethyl-4-anilinopiperidine often starts from N-phenethyl-4-piperidone. Analogously, a synthetic sequence could involve the preparation of 1-(naphthalen-1-yl)pentane-1,5-dione, which could then undergo a double reductive amination with a suitable amine to form the 4-(1-naphthyl)piperidine ring.

Finally, a direct arylation approach could be envisioned. The diastereoselective α-arylation of protected 4-hydroxypiperidines has been reported to proceed with high levels of cis-diastereoselectivity. This involves the lithiation of the piperidine ring followed by a Negishi coupling with an aryl halide google.com. This method could potentially be adapted for the synthesis of 4-(1-naphthyl)piperidine.

| Synthetic Strategy | Key Intermediate | Key Reaction | Reagents |

| Cross-Coupling | 4-Vinyl-tetrahydropyridine | Suzuki or Hiyama Coupling | 1-Naphthylboronic acid or 1-Naphthylsilane, Palladium catalyst |

| Piperidone-based Synthesis | N-protected-4-piperidone | Dieckmann Condensation, then functionalization | Diethyl succinate, amine, base |

| Reductive Amination | 1-(Naphthalen-1-yl)pentane-1,5-dione | Double Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) |

| Direct Arylation | N-protected-4-hydroxypiperidine | Lithiation and Negishi Coupling | n-BuLi, TMEDA, ZnCl₂, 1-Naphthyl halide, Palladium catalyst |

Table 3: Potential Synthetic Routes to 4-(1-Naphthyl)piperidine

Application of Organometallic Reagents (e.g., Grignard Reactions)

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, and Grignard reactions represent a classic and effective method for the synthesis of 4-arylpiperidines. The general approach involves the nucleophilic addition of a naphthyl organometallic species to an electrophilic piperidine precursor.

A common strategy begins with the preparation of 1-naphthylmagnesium bromide from 1-bromonaphthalene and magnesium metal in an ethereal solvent like tetrahydrofuran (THF). This Grignard reagent is then reacted with a suitably N-protected 4-piperidone, such as N-benzyl-4-piperidone. The nucleophilic addition of the naphthyl group to the ketone carbonyl yields a tertiary alcohol, N-benzyl-4-hydroxy-4-(1-naphthyl)piperidine. Subsequent acid-catalyzed dehydration of this alcohol affords an enamine intermediate, which can then be reduced to the target N-benzyl-4-(1-naphthyl)piperidine. The final step involves the removal of the benzyl (B1604629) protecting group, typically through catalytic hydrogenation, followed by treatment with hydrochloric acid to furnish this compound.

Beyond Grignard reagents, other organometallic compounds have been employed in the synthesis of 4-arylpiperidines. For instance, organozinc reagents can be utilized in Negishi cross-coupling reactions. This involves the coupling of a 4-piperidylzinc iodide with an aryl halide, a method that benefits from cocatalysis with both palladium and copper(I) species acs.org.

| Reagent/Catalyst | Starting Material | Intermediate/Product | Notes |

| 1-Naphthylmagnesium bromide | N-Benzyl-4-piperidone | N-Benzyl-4-hydroxy-4-(1-naphthyl)piperidine | Grignard addition |

| Palladium/Copper(I) | 4-(N-BOC-piperidyl)zinc iodide | 4-Arylpiperidines | Negishi cross-coupling acs.org |

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including 4-(1-Naphthyl)piperidine. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. This strategy can be implemented in two main ways to construct the target molecule.

In one approach, 1-naphthaldehyde can be reacted with 4-aminopiperidine under conditions that favor imine formation. The resulting imine is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) commonorganicchemistry.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. The choice of reducing agent is crucial; NaBH(OAc)₃ is often preferred as it is mild enough to not reduce the starting aldehyde and can be used in a one-pot procedure commonorganicchemistry.comwikipedia.org.

Alternatively, a double reductive amination approach can be employed, particularly for the synthesis of polyhydroxylated piperidines, which shares mechanistic principles applicable here nih.gov. A more direct route involves the reaction of 1-naphthaldehyde with ammonia or a primary amine and a suitable four-carbon carbonyl compound that can cyclize to form the piperidine ring.

A study on the reductive amination of 2-naphthaldehyde, a close structural isomer, demonstrated the feasibility of this approach. In this work, 2-naphthaldehyde was reacted with various formamides in the presence of a Brønsted acid catalyst to yield the corresponding tertiary amines rsc.org. This suggests that a similar reaction with 1-naphthaldehyde and a suitable piperidine precursor would be a viable synthetic route.

| Carbonyl Compound | Amine Component | Reducing Agent | Product |

| 1-Naphthaldehyde | 4-Aminopiperidine | NaBH(OAc)₃ | 4-(1-Naphthylamino)piperidine |

| 4-(1-Naphthyl)piperidone | Ammonia/Primary Amine | NaBH₃CN | 4-Amino-4-(1-naphthyl)piperidine |

Nucleophilic Substitution Reactions (e.g., Williamson Synthesis Analogs)

While the classic Williamson ether synthesis is not directly applicable for the formation of the C-C bond in 4-(1-Naphthyl)piperidine, analogous nucleophilic substitution reactions are pivotal in modern synthetic strategies. These often take the form of transition-metal-catalyzed cross-coupling reactions, where a piperidine derivative can act as a nucleophile (or is converted into an organometallic nucleophile) and a naphthyl derivative as an electrophile, or vice versa.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful. In this approach, 1-naphthaleneboronic acid can be coupled with a 4-halopiperidine derivative (e.g., N-Boc-4-iodopiperidine) in the presence of a palladium catalyst and a base. This method offers high functional group tolerance and generally proceeds in good yields.

Another relevant strategy is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. While not directly forming the C-C bond of the target molecule, it is a key method for synthesizing N-arylpiperidines, which can be precursors or related structures.

A more direct, albeit less common, approach could involve the nucleophilic attack of a pre-formed piperidine enolate or a related carbanionic species on an activated naphthyl electrophile. However, these reactions can be challenging to control and are often superseded by the more reliable metal-catalyzed methods.

| Naphthyl Component | Piperidine Component | Catalyst/Reagent | Reaction Type |

| 1-Naphthaleneboronic acid | N-Boc-4-iodopiperidine | Palladium catalyst, Base | Suzuki-Miyaura Coupling |

| 1-Bromonaphthalene | Piperidine | Palladium catalyst, Base | Buchwald-Hartwig Amination (for N-arylpiperidines) |

Multi-Component and One-Pot Synthetic Procedures

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. While a specific MCR for this compound is not prominently documented, the principles of known piperidine syntheses can be applied.

For instance, a one-pot synthesis of functionalized piperid-4-ones has been achieved through a four-component condensation nih.gov. A hypothetical MCR for a 4-(1-Naphthyl)piperidine derivative could involve the condensation of 1-naphthaldehyde, an amine (such as ammonia or a primary amine), and a 1,3-dicarbonyl compound or a related species that can form the piperidine ring.

One-pot procedures that combine several sequential reactions are also highly valuable. For example, a one-pot route from halogenated amides to piperidines has been developed, which integrates amide activation, reduction of an iminium ion, and intramolecular nucleophilic substitution mdpi.com. Another example is the one-pot synthesis of N-substituted 4-phenylpiperidines from diols and amines via bis-triflate intermediates rowan.edu. These methodologies highlight the potential for developing a streamlined, one-pot synthesis for 4-(1-Naphthyl)piperidine.

| Reaction Type | Reactants | Key Features |

| Four-Component Condensation | Aldehyde, Amine, 1,3-Dicarbonyl compound | Forms highly substituted piperidones in a single step nih.gov. |

| Tandem Amide Activation/Cyclization | Halogenated Amide | Integrates multiple transformations in one pot to form the piperidine ring mdpi.com. |

Enantioselective Synthesis and Chiral Resolution Techniques

Since 4-(1-Naphthyl)piperidine is a chiral molecule if substituted on the piperidine ring in an appropriate manner, or if the naphthyl group is substituted asymmetrically, the preparation of single enantiomers is often a key objective in medicinal chemistry. This can be achieved through either enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to create the desired enantiomer directly. One strategy involves the use of chiral catalysts or auxiliaries. For example, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives have been used to synthesize enantioenriched 3-arylpiperidines acs.org. A similar strategy could potentially be adapted for the synthesis of 4-arylpiperidines. Asymmetric hydrogenation of an enamine precursor to 4-(1-Naphthyl)piperidine using a chiral catalyst is another viable route.

Chiral Resolution: This involves the separation of a racemic mixture of 4-(1-Naphthyl)piperidine into its individual enantiomers.

Diastereomeric Salt Formation: This is a classical and widely used method. The racemic amine is treated with a chiral acid, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts nih.govrsc.org. Due to their different physical properties, these salts can often be separated by fractional crystallization nih.govrsc.org. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For instance, the kinetic resolution of 2-arylpiperidines has been achieved through enantioselective acylation using a chiral hydroxamic acid and an N-heterocyclic carbene catalyst nih.gov. This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, enantioenriched starting material and the acylated product acs.orgnih.govwhiterose.ac.uk.

| Technique | Principle | Example Reagent/Catalyst |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts. | (+)-Tartaric acid nih.govrsc.orgresearchgate.net |

| Kinetic Resolution | Differential reaction rates of enantiomers. | Chiral hydroxamic acid / NHC catalyst nih.gov |

| Asymmetric Catalysis | Direct formation of one enantiomer. | Chiral Rhodium or Iridium catalysts acs.org |

Derivatization and Functionalization Strategies for Naphthylpiperidine Systems

The derivatization and functionalization of the 4-(1-Naphthyl)piperidine scaffold are crucial for structure-activity relationship (SAR) studies in drug discovery. Modifications can be made to both the piperidine ring and the naphthyl moiety.

Functionalization of the Piperidine Ring:

N-Alkylation/Acylation: The secondary amine of the piperidine ring is a common site for modification. It can be readily alkylated with various alkyl halides or subjected to reductive amination with aldehydes and ketones to introduce a wide range of substituents. Acylation with acyl chlorides or anhydrides yields the corresponding amides.

Substitution on the Carbon Skeleton: Direct C-H functionalization of the piperidine ring is a more advanced strategy that allows for the introduction of substituents at specific positions. The site-selectivity can often be controlled by the choice of catalyst and directing groups on the nitrogen atom nih.gov.

Functionalization of the Naphthyl Ring:

Electrophilic Aromatic Substitution: The naphthyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The position of substitution is directed by the activating/deactivating nature of the piperidine substituent and the inherent reactivity of the naphthalene ring system. The position of attack is generally favored at the alpha-position of the same ring as the substituent, or the alpha-position of the adjacent ring, depending on steric and electronic factors stackexchange.com.

Metal-Catalyzed Cross-Coupling: If the naphthyl ring is pre-functionalized with a halide, it can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse array of substituents.

A study on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives explored the effect of methyl substitution on the piperidine ring, demonstrating how systematic derivatization can be used to probe receptor binding and selectivity.

| Moiety | Reaction Type | Reagents | Potential Products |

| Piperidine Nitrogen | N-Alkylation | Alkyl halide, Base | N-Alkyl-4-(1-naphthyl)piperidines |

| Piperidine Nitrogen | Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl-4-(1-naphthyl)piperidines |

| Naphthyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-4-(1-naphthyl)piperidines |

| Naphthyl Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted 4-(1-naphthyl)piperidines |

Structural Elucidation and Advanced Characterization Methodologies

Advanced Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure of naphthylpiperidine derivatives. NMR spectroscopy provides detailed information about the chemical environment of individual atoms, while mass spectrometry determines the molecular weight and fragmentation pattern, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structure. The ¹H NMR spectrum of a 4-substituted piperidine (B6355638) derivative would show characteristic signals for the protons on the piperidine ring and the naphthyl group. The piperidine protons typically appear as complex multiplets in the aliphatic region, while the naphthyl protons resonate in the aromatic region downfield. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are employed to establish proton-proton and proton-carbon connectivities, respectively, confirming the substitution pattern. researchgate.net

For example, in related piperidine derivatives, protons on carbons adjacent to the nitrogen atom typically resonate at a different chemical shift than the other piperidine protons. chemicalbook.com The chemical shifts are also highly dependent on the solvent used and the conformation of the piperidine ring (e.g., chair conformation with the naphthyl group in an equatorial or axial position). researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental data by predicting chemical shifts for different conformers, aiding in the assignment of the observed spectra. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Piperidine Moieties Note: This table presents typical chemical shift ranges for piperidine derivatives based on published data and may not represent the exact values for 4-(1-Naphthyl)piperidine hydrochloride.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperidine H-2, H-6 (axial/equatorial) | 2.5 - 3.5 | 45 - 55 |

| Piperidine H-3, H-5 (axial/equatorial) | 1.4 - 2.0 | 25 - 35 |

| Piperidine H-4 | 2.5 - 3.0 | 35 - 45 |

| Naphthyl H | 7.0 - 8.5 | 120 - 135 |

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule and its fragments, further corroborating the proposed structure. researchgate.net

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive evidence of molecular structure, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. mdpi.comnih.gov

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the absolute structure of crystalline compounds. mdpi.com For naphthylpiperidine derivatives, this analysis reveals the conformation of the piperidine ring (typically a chair conformation), the orientation of the naphthyl substituent, and the precise geometry of the entire molecule. researchgate.netnih.gov

The analysis of a suitable single crystal provides fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the packing of molecules in the crystal lattice. eurjchem.com For instance, studies on related benzimidazolinyl piperidine derivatives have detailed crystal data such as the triclinic space group and specific unit cell parameters. researchgate.net The structure is solved and refined to yield a final model with low R-values, indicating a good fit between the experimental data and the calculated structure. eurjchem.com

Table 2: Illustrative Crystallographic Data for a Piperidine Derivative Note: This data is from a related benzimidazolinyl piperidine derivative and serves as an example of the parameters obtained from a single-crystal X-ray diffraction study. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1606(6) |

| b (Å) | 10.4832(8) |

| c (Å) | 14.6933(12) |

| α (°) | 72.483(6) |

| β (°) | 85.084(6) |

| γ (°) | 85.839(6) |

| Volume (ų) | 1069.04(15) |

| Z | 1 |

The crystal structure of a molecule is stabilized by a network of intermolecular and intramolecular interactions. nih.gov In the case of this compound, the protonated piperidine nitrogen is a hydrogen bond donor, while the chloride anion is a hydrogen bond acceptor.

The analysis of the crystal packing reveals how these interactions guide the formation of the supramolecular architecture. najah.edu Common interactions include:

N-H···Cl Hydrogen Bonds: These are expected to be the primary interactions in the hydrochloride salt, linking the cationic piperidinium (B107235) moiety to the chloride anion.

C-H···O and C-H···S Hydrogen Bonds: In derivatives containing other functional groups, these weaker hydrogen bonds can also play a significant role in stabilizing the crystal lattice, often forming chains or polymeric networks. researchgate.net

These non-covalent interactions are crucial as they can influence the physical properties of the solid material. rsc.orgresearchgate.net Computational tools and Hirshfeld surface analysis are often used to visualize and quantify these intermolecular contacts, providing deeper insight into the nature and strength of the forces driving crystal formation. najah.edudntb.gov.ua

Pharmacological Research Perspectives Preclinical and in Vitro

Broad Spectrum Biological Activities of Piperidine (B6355638) Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids. nih.govnih.gov Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold, enabling the development of compounds with diverse pharmacological profiles. nih.govpharmjournal.ru Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a wide range of biological activities that include analgesic, anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netijnrd.org The unique conformational flexibility of the piperidine ring allows for optimal interaction with a variety of biological targets, making it a privileged structure in drug discovery. pjps.pkbohrium.com Researchers continuously explore novel synthetic methods to create substituted piperidines, aiming to enhance their therapeutic potential and discover new applications. nih.govnih.gov The ongoing investigation into both natural and synthetic piperidine-containing compounds highlights their significant role in the development of new therapeutic agents. nih.govencyclopedia.pub

Piperidine derivatives have been the subject of extensive research for their potential anti-inflammatory properties. ajchem-a.com Studies have shown that certain synthetic piperidine compounds can exert significant anti-inflammatory effects through various mechanisms. nih.gov For instance, derivatives of piperidine-2,4,6-trione have demonstrated notable anti-inflammatory activity in preclinical models. nih.gov The introduction of specific substituents, such as N-cyclohexylcarboxamide, has been found to enhance this activity. nih.gov The alkaloid piperine, a well-known derivative, has also shown anti-inflammatory properties. encyclopedia.pubresearchgate.net Furthermore, research into novel piperidine-substituted triazine derivatives revealed promising anti-inflammatory activity, with some compounds showing significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at a concentration of 10 µM. researchgate.net The investigation of piperidine-spirooxadiazole derivatives as α7 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists also points to their role in controlling inflammation, as these receptors are expressed in the immune system. nih.gov

Table 1: Selected Piperidine Derivatives with Anti-Inflammatory Activity

| Compound Class | Research Finding |

|---|---|

| Piperidine-2,4,6-trione derivatives | Displayed distinct anti-inflammatory activity in pharmacological evaluations. nih.gov |

| Piperidine-substituted triazines | Showed up to 73% TNF-α and 85% IL-6 inhibitory activity at 10 µM. researchgate.net |

| Piperidine-spirooxadiazole derivatives | Act as α7 nicotinic acetylcholine receptor antagonists, a target involved in inflammation control. nih.gov |

| Aloperine and Matrine | Alkaloids with fused piperidine rings that have demonstrated anti-inflammatory properties. encyclopedia.pubresearchgate.net |

The piperidine scaffold is a cornerstone in the development of analgesic drugs, most notably as a key component of opioids like morphine and fentanyl. nih.govtandfonline.com Research has focused on synthesizing novel piperidine derivatives that target opioid receptors to manage pain. tandfonline.com For example, a study on 4-amino methyl piperidine derivatives identified compounds with excellent analgesic activity in tail-flick and writhing tests, with their effects being reversible by the opioid antagonist naloxone, suggesting µ-opioid receptor involvement. tandfonline.com

Other investigations into alkyl piperidine derivatives also confirmed varying degrees of analgesic activity when compared to the standard, pethidine. pjps.pk Beyond direct opioid receptor agonism, piperidine derivatives are explored for their potential to modulate pain through other pathways. nih.gov Some derivatives of 4-(4'-bromophenyl)-4-piperidinol have shown significant analgesic effects, possibly by blocking the effects of prostaglandins (B1171923). nih.gov The versatility of the piperidine structure allows it to be incorporated into molecules that target different aspects of pain signaling, making it a continued focus of analgesic drug discovery. nih.govresearchgate.netpjps.pk

Table 2: Examples of Piperidine Derivatives in Analgesic Research

| Derivative Series | Test Model | Key Finding |

|---|---|---|

| 4-Amino Methyl Piperidines | Writhing Test | Compound HN58 showed 100% inhibition; effect reversed by naloxone. tandfonline.com |

| Alkyl Piperidines | Tail Immersion Method | Derivatives showed varying degrees of analgesic activity compared to pethidine. pjps.pk |

| 4-(4'-bromophenyl)-4-piperidinol Derivatives | In vivo pain models | Compounds PD1, PD3, and PD5 exhibited highly significant analgesic effects. nih.gov |

The piperidine nucleus is a key feature in compounds developed for treating neurodegenerative disorders, such as Alzheimer's disease. nih.gov The approved drug Donepezil, an acetylcholinesterase inhibitor, contains a piperidine moiety, highlighting the scaffold's importance in this area. nih.govnih.gov Research has focused on creating novel piperidine derivatives that can offer neuroprotection through various mechanisms. thieme-connect.com For instance, a series of cinnamamide-piperidine derivatives were synthesized and evaluated for their ability to protect against glutamate-induced neurotoxicity in SH-SY5Y cells. thieme-connect.comresearchgate.net One compound, 9d, demonstrated potent in vitro neuroprotective activity comparable to the reference compound Fenazinel and also showed moderate activity in in vivo models of hypoxia and cerebral artery occlusion. thieme-connect.comresearchgate.net

Piperine and its derivatives have also been investigated for their neuroprotective effects, with studies suggesting they can modulate pathways involved in Parkinson's disease and epilepsy. mdpi.com The mechanism may involve the activation of the Nrf2/Keap1 pathway, which provides protection against oxidative stress. mdpi.com Furthermore, N-substituted-piperidine analogs have been designed as potential agents for Alzheimer's disease by targeting acetylcholinesterase and acting as free radical scavengers. ajchem-a.com

Piperidine-containing compounds represent a significant class of agents investigated for their anti-cancer properties. researchgate.netajchem-a.comnih.gov They are found in natural alkaloids like vinblastine, which is used in chemotherapy, and in numerous synthetic molecules designed to inhibit cancer cell growth. nih.govnih.gov Research has demonstrated that piperidine derivatives can exert cytotoxic effects against a variety of human cancer cell lines, including those for breast, lung, colon, and prostate cancer. nih.govresearchgate.net

One study evaluated twenty-five different piperidine derivatives and found that they were considerably more toxic to cancer cell lines than to normal cells. nih.gov For example, piperidine derivative 16 was particularly active against the 786-0 renal cancer cell line, with a GI₅₀ of 0.4 μg·mL⁻¹. nih.gov The mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane integrity. nih.gov Some derivatives have also been shown to interact with DNA, preferably through intercalation. nih.gov The structural versatility of the piperidine ring allows for its incorporation into inhibitors of various biological targets crucial for cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR, ALK) and cell cycle regulators (e.g., CDK2). researcher.liferesearchgate.net

Table 3: Anti-Proliferative Activity of Selected Piperidine Derivatives

| Cell Line | Compound | Activity Metric | Finding |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | DTPEP | Cell Proliferation | Inhibited cell proliferation by arresting the cell cycle in the G0/G1 phase. nih.gov |

| 786-0 (Renal Cancer) | Piperidine 16 | GI₅₀ | Showed high activity with a GI₅₀ of 0.4 μg·mL⁻¹. nih.gov |

| A549 (Lung Cancer) | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | IC₅₀ | Exhibited a high level of cytotoxic effect with an IC₅₀ of 32.43 µM. researchgate.netresearchgate.net |

The piperidine scaffold is a common feature in molecules with antimicrobial and antifungal activities. researchgate.netijnrd.org Numerous studies have focused on the synthesis and evaluation of novel piperidine derivatives against various pathogenic microbes. biointerfaceresearch.comnih.gov In one study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative), showing that the compounds were active against both bacterial species. biointerfaceresearch.com Another investigation of six novel piperidine derivatives found that one compound, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven different bacteria. academicjournals.org

However, the antifungal activity of piperidine derivatives can be variable. academicjournals.org In the same study, all six tested compounds showed no activity against Fusarium verticilliodes, Candida utilus, and Penicillium digitatium, while some showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net Research on piperidine-substituted triazine derivatives has also identified compounds with potent antimicrobial activity, showing 2 to 2.5 times more potency than the standard ciprofloxacin (B1669076) at the same MIC value of 10 µg/mL. researchgate.net

Piperidine derivatives have been identified as possessing a broad range of antiviral properties. researchgate.netijnrd.org They have been investigated for activity against various viruses, including influenza. nih.gov For instance, 4,4-disubstituted N-benzyl piperidines have been shown to inhibit the H1N1 influenza virus. nih.gov

A significant area of research has been the development of piperidine-containing compounds as inhibitors of the human immunodeficiency virus (HIV). nih.gov These derivatives have been designed to target key viral enzymes. Studies on piperidine-substituted purines have identified compounds with remarkable HIV inhibitory potencies in cellular assays. nih.gov One derivative, FZJ13, displayed anti-HIV-1 activity comparable to the established drug 3TC (Lamivudine). nih.gov Other research has focused on piperidine-substituted thiazolo[5,4-d]pyrimidine (B3050601) derivatives as potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Additionally, the pyridine (B92270) moiety, closely related to piperidine, is a key component in several approved HIV-1 integrase inhibitors, such as Dolutegravir and Bictegravir, underscoring the importance of this type of heterocyclic scaffold in the design of anti-HIV agents. nih.gov

Enzyme and Transporter Inhibition Studies

The interaction of 4-(1-Naphthyl)piperidine hydrochloride and its structural analogs with various enzymes and transporters is a significant area of preclinical research. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide. nih.govmdpi.commdpi.com Inhibition of FAAH can increase the levels of these endogenous compounds, leading to analgesic, anti-inflammatory, and anxiolytic effects. nih.govmdpi.com The piperidine and piperazine (B1678402) structural motifs are recognized for their effectiveness in generating covalent inhibitors of FAAH. nih.gov

Research into piperidine and piperazine aryl ureas and carbamates has shown potent, nanomolar inhibitory activity against FAAH. nih.govnih.gov These inhibitors form a covalent adduct with the enzyme, effectively inactivating it. nih.gov Structure-activity relationship (SAR) studies on (indolylalkyl)piperidine carbamates revealed that modifications to the alkyl spacer, substitutions on the indole (B1671886) ring, or replacement of the piperidine scaffold significantly affect inhibitory activity. rsc.org While direct inhibition data for this compound is not extensively detailed, the established role of the piperidine scaffold in potent FAAH inhibitors suggests that the naphthyl-substituted variant could interact with the enzyme's active site. nih.govnih.gov

Table 1: FAAH Inhibition by Piperidine/Piperazine Analogs

| Compound Class | Target | Activity | Notes |

|---|---|---|---|

| Piperidine/Piperazine Aryl Ureas | FAAH | Potent Covalent Inhibition | Forms covalent enzyme-inhibitor adduct. nih.gov |

| Carbamate Derivatives | FAAH | Nanomolar Inhibitory Activity | Highly selective over other serine hydrolases. nih.gov |

Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides like adenosine (B11128) across cell membranes, playing a key role in nucleotide synthesis and regulating adenosine signaling. frontiersin.orgnih.govfrontiersin.org There are four subtypes, ENT1-4, with ENT1 and ENT2 being the best characterized. frontiersin.orgnih.gov Modulating ENT activity is a therapeutic strategy for cardiovascular diseases and cancer. researchgate.net

A study on FPMINT, a compound containing a naphthalene (B1677914) moiety, demonstrated its activity as a novel inhibitor of ENTs. frontiersin.org FPMINT was found to inhibit both ENT1 and ENT2 in a concentration-dependent, irreversible, and non-competitive manner. researchgate.net Kinetic studies revealed that FPMINT reduces the maximum transport rate (Vmax) of uridine (B1682114) without affecting the substrate binding affinity (Km). researchgate.net Notably, the replacement of the naphthalene moiety with a benzene (B151609) ring in FPMINT analogues was shown to abolish the inhibitory effects on both ENT1 and ENT2, highlighting the importance of the naphthyl group for this activity. frontiersin.org

Table 2: Kinetic Parameters of FPMINT Inhibition on ENTs

| Transporter | Action | Effect | Selectivity |

|---|---|---|---|

| ENT1 | Irreversible, Non-competitive Inhibition | Reduces Vmax of uridine transport | Less sensitive than ENT2 |

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins from arachidonic acid and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com There are two main isoforms, COX-1 and COX-2. mdpi.com While specific COX inhibition data for this compound is limited, the activity of structural analogs provides insight.

Naproxen, a well-known NSAID, features a naphthalene core and is a non-selective inhibitor of both COX-1 and COX-2. nih.gov Studies on naproxen's interaction with COX-2 show that the naphthyl scaffold is essential for its inhibitory activity. nih.gov Separately, piperine, a piperidine-containing alkaloid, has been shown to inhibit COX-2 expression without affecting COX-1 activity, suggesting a different mechanism of action that involves downregulating inflammatory signaling pathways. mdpi.comnih.gov Research on other piperidine derivatives has also explored their potential as COX inhibitors, indicating that the piperidine scaffold can be incorporated into molecules with anti-inflammatory properties. mdpi.com

Table 3: COX Inhibition Profile of Structural Analogs

| Compound | Target | IC50 | Selectivity |

|---|---|---|---|

| Naproxen | oCOX-1 | 340 nM | Non-selective nih.gov |

| Naproxen | mCOX-2 | 180 nM | Non-selective nih.gov |

Neuronal T-type calcium channels are involved in regulating cellular excitability and are considered therapeutic targets for neurological disorders such as epilepsy and neuropathic pain. researchgate.netnih.gov The discovery of 1,4-substituted piperidines as potent and selective T-type calcium channel antagonists has been a focus of research. nih.gov

Initial studies identified a 1,4-substituted piperidine amide with good potency but limited selectivity. nih.gov Further structure-activity relationship (SAR) studies led to the development of derivatives with significantly improved selectivity profiles. nih.gov For instance, the introduction of a 3-axial fluoro group on the piperidine ring enhanced selectivity against other channels like hERG and L-type calcium channels. nih.gov Certain neuroleptics with a diphenylbutylpiperidine structure, such as pimozide, have been identified as potent T-type channel blockers, with affinities in the nanomolar range, comparable to their primary targets. nih.gov These findings suggest that the 4-substituted piperidine scaffold, as present in 4-(1-Naphthyl)piperidine, is a viable framework for developing T-type calcium channel inhibitors. nih.govnih.gov

Table 4: T-type Calcium Channel Inhibition by Piperidine Analogs

| Compound Class | Target Channels | Potency | Key Finding |

|---|---|---|---|

| 1,4-Substituted Piperidine Amides | T-type Calcium Channels | Good potency, limited selectivity | Initial leads for development. nih.gov |

| 3-Axial Fluoropiperidines | T-type Calcium Channels | Improved selectivity profile | Reduced off-target activity. nih.gov |

Glycine (B1666218) transporters (GlyT), particularly GlyT1 and GlyT2, regulate the concentration of glycine in the synaptic cleft. nih.govresearchgate.net Glycine is a co-agonist at NMDA receptors, and inhibiting its reuptake via GlyT1 can enhance NMDA receptor function, a strategy explored for treating schizophrenia. nih.govnih.govmdpi.com GlyT2 is primarily involved in loading glycine into vesicles in glycinergic neurons, and its inhibition is investigated for pain relief. researchgate.net

Substituted piperidine derivatives have been reported as inhibitors of both GlyT1 and GlyT2. researchgate.netnih.gov For GlyT1, both sarcosine-based and non-sarcosine-containing inhibitors with a piperidine moiety have been described. nih.gov These inhibitors can act via different mechanisms; for example, sarcosine-based compounds often show noncompetitive and apparently irreversible inhibition, whereas others like SSR504734 exhibit reversible and competitive inhibition of glycine transport. nih.gov For GlyT2, benzoylpiperidine derivatives have been evaluated, with studies showing that small structural changes to this region can lead to a significant decrease in inhibitory activity. researchgate.net

Table 5: Glycine Transporter Inhibition by Piperidine Derivatives

| Transporter | Inhibitor Class | Mode of Action | Therapeutic Indication |

|---|---|---|---|

| GlyT1 | Sarcosine-based | Noncompetitive, apparently irreversible | Schizophrenia nih.govnih.gov |

| GlyT1 | Non-sarcosine (e.g., SSR504734) | Competitive, reversible | Schizophrenia nih.gov |

Receptor Binding Affinity and Selectivity Studies

The 4-(1-Naphthyl)piperidine scaffold is present in compounds that have been evaluated for their binding affinity at various G protein-coupled receptors (GPCRs) and other receptor types. The bulky, aromatic naphthyl group combined with the basic piperidine nitrogen provides a pharmacophore that can interact with a range of receptor binding pockets.

Studies on naphthyl piperazines, which are structurally related to naphthyl piperidines, have shown dual activity as 5-HT1D receptor antagonists and serotonin (B10506) reuptake inhibitors. nih.gov Another related compound, 1-(1-Naphthyl)piperazine (1-NP), binds to multiple serotonin receptors, including 5-HT1, 5-HT2, and 5-HT6, with nanomolar affinity. apexbt.com Furthermore, a series of 4-oxypiperidines containing a naphthalene moiety showed high, nanomolar affinity for the histamine (B1213489) H3 receptor (H3R). nih.gov For example, a derivative with a benzyl (B1604629) group on the piperidine nitrogen and a naphthalene linker (ADS031) displayed a Ki of 12.5 nM at the human H3R. nih.gov In another study, N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC), a piperidine-based stimulant, showed potent binding to dopamine (B1211576) (DAT) and serotonin (5-HTT) transporters, with Ki values of 21 nM and 7.6 nM, respectively, for its most active stereoisomer. wikipedia.org

Table 6: Receptor and Transporter Binding Affinities of Naphthyl-Piperidine Analogs

| Compound/Class | Target | Binding Affinity (Ki / IC50) | Activity |

|---|---|---|---|

| 1-(1-Naphthyl)piperazine (1-NP) | Human 5-HT6 | Ki = 120 nM | Ligand apexbt.com |

| 1-(1-Naphthyl)piperazine (1-NP) | Rat 5-HT1 | IC50 = 6 nM | Inhibitor apexbt.com |

| 1-(1-Naphthyl)piperazine (1-NP) | Rat 5-HT2 | IC50 = 1 nM | Inhibitor apexbt.com |

| ADS031 (Naphthyl-oxypiperidine) | Human Histamine H3 | Ki = 12.5 nM | Antagonist/Inverse Agonist nih.gov |

| DMNPC (3S,4S isomer) | Serotonin Transporter (5-HTT) | Ki = 7.6 nM | Reuptake Inhibitor wikipedia.org |

| DMNPC (3S,4S isomer) | Dopamine Transporter (DAT) | Ki = 21 nM | Reuptake Inhibitor wikipedia.org |

Dopamine Receptor and Transporter Interactions (DAT)

Currently, there is a lack of specific published research detailing the direct binding affinities and functional activities of this compound at dopamine receptor subtypes or the dopamine transporter (DAT). While the broader class of piperidine derivatives has been investigated for dopaminergic activity, specific data, such as Ki values for D1, D2, D3, or D4 receptors, or IC50 values for dopamine reuptake inhibition for this particular compound, are not available in the public scientific literature.

However, studies on structurally related compounds can offer some context. For instance, the compound N,O-Dimethyl-4-(2-naphthyl)piperidine-3-carboxylate (DMNPC), which also features a naphthyl group attached to a piperidine ring, has been shown to be a potent dopamine reuptake inhibitor. The 3S,4S enantiomer of DMNPC exhibits a Ki value of 21 nM at the dopamine transporter. nih.gov This suggests that the 4-(naphthyl)piperidine scaffold may have the potential for interaction with DAT, though direct experimental verification for this compound is required.

Serotonin Receptor and Transporter Interactions (5-HT, 5-HTT, 5-HT1A, 5-HT2C)

Norepinephrine (B1679862) Transporter (NET) Binding Characteristics

The binding characteristics of this compound at the norepinephrine transporter (NET) have not been specifically reported in the available scientific literature.

For comparative purposes, the 3S,4S enantiomer of the related compound DMNPC displays a Ki value of 34 nM at the norepinephrine transporter. nih.gov This suggests that molecules within this chemical family may possess affinity for NET. However, the precise binding profile of this compound at this transporter is yet to be determined through direct experimental investigation.

Sigma Receptor Subtype Affinity and Selectivity (σ1, σ2)

There is no specific information available in the scientific literature regarding the binding affinity and selectivity of this compound for sigma receptor subtypes (σ1 and σ2). The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands. chemrxiv.org However, the influence of the 4-(1-naphthyl) substitution on sigma receptor binding has not been characterized for this specific compound.

Cholinergic Receptor Binding Analysis

Preclinical data from in vitro binding assays for this compound at either muscarinic or nicotinic cholinergic receptors are not available in the current body of scientific literature. Therefore, its potential to interact with the cholinergic system remains uncharacterized.

Elucidation of Pharmacological Mechanisms at the Molecular and Cellular Levels

Ion Channel Modulation and Calcium Flux Regulation

There is no published research available that has investigated the effects of this compound on ion channel modulation or the regulation of calcium flux. Consequently, its potential mechanisms of action at the molecular and cellular level involving these pathways are unknown.

Neurotransmitter System Modulation Pathways

There is no specific information available in the reviewed scientific literature regarding the modulation of neurotransmitter systems by this compound.

Intervention in Cellular Signaling Cascades

There is no specific information available in the reviewed scientific literature regarding the intervention of this compound in cellular signaling cascades.

Data Tables

Due to the lack of available research data, no data tables on the pharmacological effects of this compound can be generated at this time.

Structure Activity Relationship Sar Investigations

Influence of Naphthyl Moiety Substitutions on Biological Potency and Selectivity

Conversely, the introduction of specific substituents onto the naphthyl ring can fine-tune the pharmacological profile. For instance, in a series of N-[omega-(naphthalen-1-yl)alkyl] derivatives designed as sigma (σ) receptor ligands, a methoxy (B1213986) group at the 6-position of the naphthalene (B1677914) ring was a key feature in potent and selective compounds. nih.gov This suggests that the electronic and steric properties of substituents on the naphthyl core are crucial for optimizing interactions with the target protein. Further SAR studies on imidazolidinone-based compounds revealed that adding methyl groups at the 6, 7, or 8-positions of a quinolinyl ring (a bioisostere of naphthalene) led to a dramatic increase in anti-HIV-1 activity, in some cases by a factor of over 300 compared to the unsubstituted analog. researchgate.net

These findings collectively indicate that the naphthyl group is not merely a structural anchor but an active participant in molecular recognition, where its substitution pattern can be strategically modified to enhance potency and selectivity.

Significance of Piperidine (B6355638) Ring Substituent Patterns and Stereochemical Configuration

The piperidine ring is another key region for SAR exploration in this scaffold, offering opportunities to modulate affinity, selectivity, and physicochemical properties. Research has shown a high degree of tolerance for substitution on the piperidine moiety, allowing for significant structural modifications. nih.gov

In the context of P2Y14 receptor antagonists, replacing the flexible piperidine ring with a more conformationally constrained bicyclic system, such as a quinuclidine (B89598) moiety, was found to maintain good binding affinity. nih.gov This observation prompted a systematic exploration of other bridged piperidine analogs to probe the receptor's preferred conformation. This strategy led to the development of derivatives incorporating 2-azanorbornane, nortropane, and isoquinuclidine rings. nih.gov

The stereochemistry of these modifications proved to be critical. For example, a pure (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity for the P2Y14 receptor than its corresponding enantiomer, highlighting the importance of a precise three-dimensional arrangement for optimal receptor engagement. nih.gov

Even minor substitutions on the piperidine ring can have profound effects. In the development of sigma(1) receptor ligands, the position of a methyl group on the piperidine ring was a determining factor for both potency and selectivity. A 4-methyl derivative emerged as the most potent ligand (Kᵢ = 0.030 nM), while a 3,3-dimethyl derivative was identified as the most selective ligand relative to the sigma(2) receptor. nih.gov

| Compound | Piperidine Moiety Modification | Binding Affinity (IC50, nM) |

|---|---|---|

| Reference Compound 1 | Standard Piperidine | 7.96 |

| Compound 5 | Quinuclidine | 20.0 |

| Compound 15 ((S,S,S) enantiomer) | 2-Azanorbornane | 3.11 |

| Compound 16 (enantiomer of 15) | 2-Azanorbornane | 8.62 |

| Compound 34 | Isoquinuclidine | 15.6 |

| Compound 30 | Isonortropanol | 21.3 |

Identification and Characterization of Key Pharmacophore Features and Binding Motifs

Pharmacophore modeling helps to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov For the naphthalene-based P2Y14 receptor antagonists, a key pharmacophore model was developed based on a potent quinuclidine analog. This model identified several critical features for high-affinity binding. nih.gov

The essential pharmacophoric points include:

Two Aromatic Rings: Corresponding to the two rings of the naphthalene moiety.

A Hydrophobic Feature: Often occupied by a group like a trifluoromethylphenyl substituent on the naphthalene core.

A Positive Ionic Feature: Provided by the protonated nitrogen of the piperidine or a bioisosteric ring like quinuclidine.

A Negative Ionic Feature: Typically a carboxylate group attached to the naphthalene ring. nih.gov

This model suggests that the protonated nitrogen of the piperidine ring is crucial for forming an ionic interaction within the receptor binding pocket, while the naphthyl group engages in aromatic and hydrophobic interactions. nih.gov The ability of new analogs to match these pharmacophoric criteria can predict their binding affinity. For instance, potent 2-azanorbornane derivatives successfully aligned with all features of the pharmacophore model, whereas a significantly less active isonortopane analog failed to position its nitrogen atom correctly to match the positive ionic feature. nih.gov Molecular docking studies further support this, indicating that key interactions can be stably maintained when the ligand's features align with the pharmacophore model. nih.gov

| Pharmacophore Feature | Corresponding Chemical Moiety |

|---|---|

| Aromatic Rings (2) | Naphthalene core |

| Hydrophobic | Trifluoromethylphenyl group |

| Positive Ionic Center | Protonated piperidine/quinuclidine nitrogen |

| Negative Ionic Center | Carboxylate group |

Rational Design Strategies Informed by SAR Insights

The insights gained from comprehensive SAR studies are instrumental in the rational design of new, improved analogs. researchgate.net By understanding which molecular features are essential for activity and which can be modified, medicinal chemists can devise strategies to enhance potency, selectivity, and drug-like properties.

A prime example is the development of advanced P2Y14R antagonists. The initial SAR finding that the piperidine ring could be replaced by the rigid quinuclidine scaffold without a significant loss of affinity suggested that the receptor could accommodate conformationally constrained structures. nih.gov This insight directly informed a rational design strategy focused on systematically exploring other bridged piperidine systems. The goal was to identify a conformation that more closely matched the hypothetical receptor-preferred binding mode. nih.gov

This strategy proved highly successful, leading to the discovery of an (S,S,S) 2-azanorbornane derivative with an IC₅₀ value of 3.11 nM, which was more than twice as potent as the original 4-(1-Naphthyl)piperidine-based lead compound (IC₅₀ = 7.96 nM). nih.gov This demonstrates how SAR can guide the design process from a flexible lead molecule to a more rigid and potent analog by "freezing" the bioactive conformation.

Furthermore, SAR-informed design can extend to improving physicochemical properties. Once potent antagonists were identified, a subsequent rational strategy involved creating prodrugs by masking the carboxylate group to enhance in vivo efficacy, a common approach to improve the drug-like characteristics of a lead compound. nih.gov This multi-stage process, from initial SAR exploration to targeted conformational locking and finally to optimizing in vivo properties, exemplifies the power of rational design in modern drug discovery.

Preclinical Efficacy Studies and in Vivo Model Systems

Development and Validation of In Vitro Cellular and Biochemical Assays

A comprehensive review of the scientific literature reveals a notable absence of published studies detailing the development or validation of specific in vitro cellular or biochemical assays for 4-(1-Naphthyl)piperidine hydrochloride. While numerous piperidine-containing compounds have been characterized through a wide range of assays, such as receptor binding, enzyme inhibition, and cell viability assays, no such data is currently available for this specific molecule. Consequently, its molecular targets and cellular effects remain uncharacterized in the public domain.

Application of Animal Models for Pharmacological Effect Evaluation

The use of animal models is fundamental to understanding the potential therapeutic effects and physiological responses to a novel chemical entity. The following subsections address the available information regarding the in vivo evaluation of this compound.

There are no published scientific studies that have specifically investigated the cardiovascular effects of this compound in any preclinical species. Therefore, information regarding its potential impact on cardiovascular parameters such as blood pressure, heart rate, or electrocardiogram (ECG) readings is not available.

While the broader class of piperidine (B6355638) derivatives has been a subject of interest for potential analgesic properties, there is currently no specific research available on the efficacy of this compound in animal models of neuropathic pain or other types of pain. Its potential as an analgesic agent has not been explored in published preclinical studies.

The effects of this compound on the central nervous system have not been documented in the available scientific literature. Specifically, there are no published studies examining its impact on spontaneous locomotor activity or its potential to modulate seizure thresholds in animal models. Research on the simpler compound, piperidine HCl, has indicated a sedative effect on locomotor activity in mice, but these findings cannot be directly extrapolated to the significantly different chemical structure of this compound. nih.gov

In the context of protection against organophosphate toxicity, research has been conducted on structurally related (naphthylvinyl)pyridine derivatives. These studies provide insights into the potential pharmacological space of this chemical class.

Analogues of (E)-4-(1-naphthylvinyl)pyridine methiodide were synthesized and evaluated for their protective capabilities against nerve agent intoxication. Several of these compounds demonstrated significant protection against the nerve agents sarin (B92409) and soman (B1219632) in animal models. nih.gov One of the most effective compounds identified was (E)-1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride , which provided notable protection in both mice against sarin and in guinea pigs against soman. nih.gov Further investigation into its mechanism suggested that this protective effect was not due to the inhibition of choline (B1196258) acetyltransferase (CAT). nih.gov

Another related compound, (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride , also showed significant protective effects. nih.gov The potential mechanism of action for this class of compounds may be linked to their cardiovascular effects. A study on 1-methyl-4-(1-naphthylvinyl)piperidine (referred to as B-120) revealed a dose-dependent decrease in blood pressure in cats. nih.gov This hypotensive effect was attributed to the blockade of calcium channels, which was suggested as a possible mechanism for its protective action against organophosphate toxicity. nih.gov

The table below summarizes the findings for these related compounds.

| Compound | Animal Model | Nerve Agent | Key Finding | Potential Mechanism of Action |

| (E)-1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride | Mouse, Guinea Pig | Sarin, Soman | Afforded significant protection against nerve agent intoxication. nih.gov | Not related to choline acetyltransferase (CAT) inhibition. nih.gov |

| (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride | Mouse, Guinea Pig | Sarin, Soman | Provided significant protection against nerve agent intoxication. nih.gov | Not specified. |

| (E)-1-(2-hydroxyethyl)-(1-naphthylvinyl)pyridinium bromide | Mouse, Guinea Pig | Sarin, Soman | Showed significant protection against nerve agent intoxication. nih.gov | Not specified. |

| 1-Methyl-4-(1-naphthylvinyl)piperidine | Cat | N/A (Organophosphate toxicity context) | Produced a dose-related decrease in blood pressure. nih.gov | Blockade of calcium channels. nih.gov |

Advanced Analytical Methodologies in Naphthylpiperidine Research

Development and Validation of Quantitative Analytical Procedures

The accurate quantification of 4-(1-Naphthyl)piperidine hydrochloride is fundamental for pharmacokinetic studies and quality control. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. A typical method would be developed and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. ajpaonline.com

A reversed-phase HPLC (RP-HPLC) method would likely be the chosen approach for the analysis of this compound. The development of such a method involves a systematic optimization of chromatographic conditions to achieve a good resolution, symmetric peak shape, and a reasonable analysis time.

Key aspects of method development and validation would include:

Column Selection: A C18 column is a common choice for the separation of non-polar to moderately polar compounds like 4-(1-Naphthyl)piperidine.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve the desired retention and separation.

Detection: UV detection would be suitable, with the detection wavelength selected at the maximum absorbance of the naphthyl group to ensure high sensitivity.

Validation Parameters: The method would be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. chromatographyonline.com

Below is an interactive data table summarizing typical parameters for a validated RP-HPLC method for a piperidine (B6355638) derivative.

| Parameter | Typical Value/Range | Acceptance Criteria (as per ICH) |

| Linearity (r²) | > 0.999 | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | Typically 80-120% for drug substance |

| Precision (RSD%) | < 2.0% | ≤ 2% for repeatability |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Established based on instrumental noise |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | Established based on instrumental noise |

| Robustness | No significant change in results with small variations in method parameters | The method should remain unaffected by small, deliberate variations |

Identification and Characterization of Metabolic Pathways and Metabolites

Common metabolic pathways for compounds containing a piperidine ring include:

Hydroxylation: This can occur on the piperidine ring or the naphthyl moiety. For instance, the metabolism of phencyclidine, a compound with a piperidinocyclohexanol structure, results in hydroxylation at the 4-position of the piperidine ring. nih.gov

N-dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is a common metabolic route. acs.org

Ring Opening: The piperidine ring can undergo oxidative cleavage. nih.gov

Conjugation: Phase II metabolic reactions, such as glucuronidation, can occur at hydroxylated positions.

The identification of these metabolites is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). The accurate mass measurements provided by HRMS allow for the determination of the elemental composition of the metabolites, aiding in their structural elucidation. bioivt.com

The following table outlines potential metabolic transformations for 4-(1-Naphthyl)piperidine.

| Metabolic Reaction | Potential Metabolite Structure |

| Hydroxylation of Naphthyl Ring | Hydroxy-4-(1-naphthyl)piperidine |

| Hydroxylation of Piperidine Ring | 4-(1-Naphthyl)-hydroxypiperidine |

| N-Oxidation | 4-(1-Naphthyl)piperidine-N-oxide |

| Glucuronidation (Phase II) | Glucuronide conjugate of a hydroxylated metabolite |

Bioanalytical Techniques for In Vitro and In Vivo Sample Analysis

To determine the concentration of this compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates, sensitive and specific bioanalytical methods are required. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity and sensitivity.

The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Chromatographic Separation: Similar to quantitative analysis, a C18 column is often used. The mobile phase composition is optimized to achieve good separation from endogenous matrix components and metabolites.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. This provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.

Validation of the bioanalytical method is performed according to regulatory guidelines (e.g., FDA or EMA) and includes assessment of selectivity, sensitivity (LLOQ), matrix effect, recovery, calibration curve, accuracy, and precision.